3-allyl-2-(benzylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Overview
Description
3-allyl-2-(benzylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic organic compound characterized by its unique structure, which includes an allyl group, a benzylsulfanyl group, and a trifluoromethyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-(benzylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common approach is to start with a pyrimidinone precursor, which is then functionalized through a series of reactions to introduce the allyl, benzylsulfanyl, and trifluoromethyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-(benzylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups at specific positions on the pyrimidinone ring.
Scientific Research Applications
3-allyl-2-(benzylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-allyl-2-(benzylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-2-(carboxymethylsulfanyl)-benzothiazol-3-ium, bromide
- 3-allyl-2-amino-1-(2-oxo-2-p-tolyl-ethyl)-3H-benzoimidazol-1-ium, bromide
Uniqueness
Compared to similar compounds, 3-allyl-2-(benzylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
3-allyl-2-(benzylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is characterized by the presence of an allyl group, a benzyl sulfanyl moiety, and a trifluoromethyl group, which contribute to its unique chemical properties and biological interactions.
Chemical Structure
The molecular formula of this compound is C15H13F3N2OS with a molecular weight of approximately 340.34 g/mol. The structure is depicted below:
Component | Description |
---|---|
Core Structure | Pyrimidinone |
Functional Groups | Allyl, Benzyl sulfanyl, Trifluoromethyl |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor and modulate receptor activity, potentially affecting pathways involved in cellular signaling and metabolism.
Antitumor Activity
Studies have shown that pyrimidinones, including derivatives like this compound, exhibit antitumor properties. For instance, a related pyrimidinone demonstrated significant activity against B16 melanoma, leading to an increase in lifespan for treated subjects . This suggests that similar compounds may possess cytotoxic effects on cancer cells.
Enzyme Inhibition
This compound has been utilized in research to study its effects on specific enzymes. It has been noted for its ability to inhibit certain enzymatic activities, which could be leveraged for therapeutic purposes in conditions where enzyme regulation is critical .
Study on Enzyme Interaction
In one study, this compound was evaluated for its inhibitory effects on a target enzyme involved in metabolic pathways. The results indicated a dose-dependent inhibition, suggesting potential applications in metabolic disorders where enzyme modulation could be beneficial.
Anticancer Research
Another research effort focused on the anticancer potential of this compound. In vitro assays revealed that the compound significantly reduced cell viability in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases, highlighting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone | Lacks allyl group; contains dichlorobenzyl sulfanyl | Moderate enzyme inhibition |
This compound | Contains benzyl sulfanyl; allyl group present | Significant antitumor activity |
Properties
IUPAC Name |
2-benzylsulfanyl-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2OS/c1-2-8-20-13(21)9-12(15(16,17)18)19-14(20)22-10-11-6-4-3-5-7-11/h2-7,9H,1,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKALASARYOQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(N=C1SCC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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